2-[(Pyridin-2-yl)methoxy]pyrimidine
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Overview
Description
2-[(Pyridin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties allows for a wide range of biological interactions, making it a valuable scaffold for drug design and development.
Mechanism of Action
Target of Action
The primary targets of 2-[(Pyridin-2-yl)methoxy]pyrimidine are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
This compound interacts with its targets by inhibiting the expression of collagen . This interaction results in a decrease in the fibrotic activity of the cells, thereby reducing the progression of liver fibrosis .
Biochemical Pathways
The compound affects the collagen synthesis pathway in hepatic stellate cells . By inhibiting the expression of collagen, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of extracellular matrix proteins and thus, a reduction in fibrosis .
Pharmacokinetics
The compound’s potent anti-fibrotic activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the effective inhibition of collagen expression and a decrease in the content of hydroxyproline in cell culture medium in vitro . These effects indicate that the compound could potentially be developed into a novel anti-fibrotic drug .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit anti-fibrotic activities, which suggests that it interacts with certain enzymes, proteins, and other biomolecules .
Cellular Effects
In cellular studies, 2-[(Pyridin-2-yl)methoxy]pyrimidine has been shown to have significant effects on immortalized rat hepatic stellate cells (HSC-T6) . It was found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)methoxy]pyrimidine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrimidine compound under basic conditions. For example, the reaction of 2-chloropyrimidine with 2-hydroxymethylpyridine in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[(Pyridin-2-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
2-(Pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring, leading to different pharmacological properties.
2-(Pyridin-2-yl)benzimidazole: Features a benzimidazole ring, which can influence its interaction with biological targets.
Uniqueness
2-[(Pyridin-2-yl)methoxy]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, as well as the methoxy group. This combination of structural features allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for drug discovery and development .
Biological Activity
The compound 2-[(Pyridin-2-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a methoxy group linked to a pyridine moiety. This structural configuration is significant for its biological activity, as the presence of heteroatoms and functional groups can influence the compound's interaction with biological targets.
Anticancer Activity
Pyrimidine derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Many pyrimidines induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, studies have demonstrated that certain pyrido[2,3-d]pyrimidines can lead to G2/M phase arrest and promote caspase-3 activation .
- Case Study : A study reported the synthesis of several pyrimidine derivatives, revealing that some exhibited IC50 values as low as 0.01 µM against various cancer cell lines (e.g., MCF-7 and A549) demonstrating significant cytotoxicity when compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Antibacterial Effects : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) decreasing with increasing compound concentration .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 200 | S. aureus |
Another Pyrimidine Derivative | 400 | E. coli |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of pyrimidine derivatives:
- Inhibition of COX Enzymes : Some studies indicate that pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, derivatives were reported to have IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Electron-Donating Groups : Substituents such as methoxy groups enhance the lipophilicity and bioavailability of the compound, thereby improving its interaction with biological targets.
- Heterocyclic Interactions : The presence of nitrogen atoms in both the pyridine and pyrimidine rings facilitates hydrogen bonding and π-stacking interactions with target proteins.
Safety and Toxicity
Preliminary toxicity assessments of related pyrimidine compounds indicate favorable safety profiles. For example, studies conducted on animal models have shown low toxicity at therapeutic doses, suggesting potential for further development .
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAAJQBNPDEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.